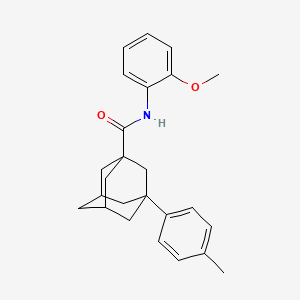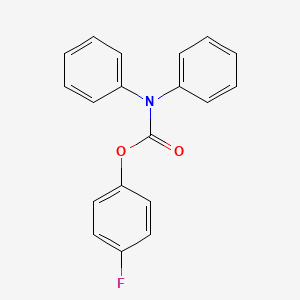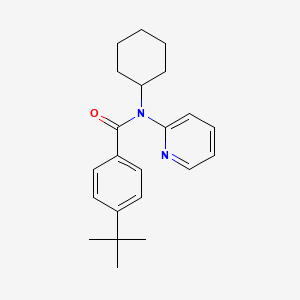
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves complex chemical reactions, often starting from adamantane or its derivatives. These processes may include the formation of polyamides from adamantane derivatives through polycondensation with various dicarboxylic acids, showcasing the versatility and potential for creating materials with desirable mechanical and thermal properties (Chern, Lin, & Kao, 1998).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the configuration and electronic properties of adamantane derivatives. Studies have utilized these methods to elucidate the crystalline structure and predict the reactivity and stability of similar compounds, providing insights into their molecular geometry, bond lengths, angles, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, influenced by their unique adamantyl core. These reactions include condensations, cycloadditions, and modifications of functional groups, leading to a wide range of products with diverse chemical properties. The reactivity of these compounds is often studied through their synthesis and subsequent transformations, providing valuable information on their chemical behavior and potential applications (Liaw & Liaw, 1999).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, tensile strength, glass transition temperature, and thermal stability, are critical for their application in materials science. These properties are determined by the molecular structure and composition of the compounds. For instance, polyamides derived from adamantane have shown good solubility in common organic solvents and high thermal stability, making them suitable for various industrial applications (Chern, Shiue, & Kao, 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-17-7-9-20(10-8-17)24-12-18-11-19(13-24)15-25(14-18,16-24)23(27)26-21-5-3-4-6-22(21)28-2/h3-10,18-19H,11-16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVKNZCPZTFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)

![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4022792.png)
![methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate](/img/structure/B4022797.png)
![N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4022810.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4022816.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022820.png)
![N-[3-(2-furyl)-3-phenylpropyl]-N-(4-isopropoxybenzyl)-2-furamide](/img/structure/B4022834.png)

![N-{2-[(4-biphenylylcarbonyl)amino]benzoyl}methionine](/img/structure/B4022853.png)

![N-(4-ethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022866.png)